molecular formula C16H18N2O2 B267059 N-phenyl-N'-(3-propoxyphenyl)urea

N-phenyl-N'-(3-propoxyphenyl)urea

Cat. No.: B267059
M. Wt: 270.33 g/mol
InChI Key: VDLMAJBCZDPUSW-UHFFFAOYSA-N
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Description

N-Phenyl-N'-(3-propoxyphenyl)urea is a diarylurea derivative characterized by a central urea linker bridging a phenyl group and a 3-propoxyphenyl moiety.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

1-phenyl-3-(3-propoxyphenyl)urea

InChI

InChI=1S/C16H18N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H2,17,18,19)

InChI Key

VDLMAJBCZDPUSW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity: Tubulin-Targeting Derivatives

Key Compounds :

  • N-Phenyl-N'-(2-chloroethyl)urea (): Activity: Inhibits β-tubulin polymerization by binding to the colchicine site, arresting the cell cycle at G2/M phase. Exhibits IC₅₀ values in the micromolar range against human tumor cell lines. Enhanced lipophilicity could improve membrane permeability.
  • Combretastatin A-4 (CA-4) Analogs (): Activity: Nanomolar antiproliferative activity via tubulin inhibition. Comparison: Unlike CA-4’s rigid stilbene structure, diarylureas like N-phenyl-N'-(3-propoxyphenyl)urea offer conformational flexibility, which may affect binding kinetics but enable broader SAR exploration.

Table 1: Anticancer Activity of Urea Derivatives

Compound Substituents Target IC₅₀ (Cell Lines) Key Mechanism
N-Phenyl-N'-(2-chloroethyl)urea 2-Chloroethyl β-tubulin ~1–10 µM (MCF-7) Covalent binding to Cys241
CA-4 3,4,5-Trimethoxyphenyl β-tubulin 1–10 nM (MDA-MB-231) Noncovalent binding
Target Compound 3-Propoxyphenyl Hypothesized: β-tubulin Predicted: Submicromolar Noncovalent interaction
Cytokinin-Like Activity and Plant Growth Regulation

Key Compounds :

  • N-Phenyl-N'-(4-pyridyl)urea ():
    • Activity : High cytokinin-like activity in radish cotyledon assays (10 µM), comparable to kinetin.
  • Thidiazuron (TDZ) ():
    • Activity : Promotes adventitious root formation and shoot regeneration in plant tissue cultures.

Comparison: The 3-propoxyphenyl group’s ether oxygen may mimic the hydrogen-bonding capacity of TDZ’s thiadiazole ring. However, increased steric bulk could reduce affinity for cytokinin receptors. notes that electron-withdrawing groups (e.g., nitro) enhance cytokinin activity, suggesting the propoxy group’s electron-donating nature might lower efficacy compared to nitrophenyl derivatives.

Table 2: Cytokinin Activity of Urea Derivatives

Compound Substituents Bioassay Model Activity (vs. Kinetin)
N-Phenyl-N'-(4-pyridyl)urea 4-Pyridyl Radish cotyledon 80–90%
N-Phenyl-N'-(3-nitrophenyl)urea 3-Nitrophenyl Radish cotyledon 95% (optimal)
Target Compound 3-Propoxyphenyl Predicted ~50–70%
Enzyme Inhibition: Cytokinin Oxidase/Dehydrogenase (CKX)

Key Compound : CPPU (N-Phenyl-N'-(2-chloro-4-pyridyl)urea) ():

  • Activity : Binds to the FAD cofactor in ZmCKX1 (PDB: 2QKN) with an intermolecular interaction energy (Eᵢ) of −8.49 kcal/mol. Forms hydrogen bonds with Asp169 and Glu381.
  • Comparison : The 3-propoxy group’s bulkiness may hinder stacking with FAD’s isoalloxazine ring, reducing inhibitory potency. Docking simulations () suggest that planar aromatic groups (e.g., pyridyl) are optimal for CKX inhibition.
Anticonvulsant Activity

Key Compound : N-(2,6-Disubstituted-phenyl)-N'-(4-pyridinyl)urea ():

  • Activity : Optimal anticonvulsant profile in rodent models, attributed to balanced lipophilicity and hydrogen-bonding capacity.
  • Comparison : The 3-propoxy group’s ether oxygen could enhance blood-brain barrier penetration but may introduce metabolic instability due to oxidative degradation.

Structural-Activity Relationships (SAR) Insights

Substituent Position : Meta-substitution (e.g., 3-nitrophenyl in ) often enhances bioactivity compared to ortho/para positions, likely due to reduced steric hindrance.

Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro) improve cytokinin and anticancer activities by modulating charge distribution and binding affinity.

Lipophilicity : Bulky groups like 3-propoxy may enhance tissue penetration but reduce target specificity.

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